3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 579444-12-5
VCID: VC16111582
InChI: InChI=1S/C15H9FI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+
SMILES:
Molecular Formula: C15H9FI2N4OS
Molecular Weight: 566.1 g/mol

3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 579444-12-5

Cat. No.: VC16111582

Molecular Formula: C15H9FI2N4OS

Molecular Weight: 566.1 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione - 579444-12-5

Specification

CAS No. 579444-12-5
Molecular Formula C15H9FI2N4OS
Molecular Weight 566.1 g/mol
IUPAC Name 3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9FI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+
Standard InChI Key CSSMSPGOBRNBLO-FBCYGCLPSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C15H9FI2N4OS, reflects a hybrid structure combining a 1,2,4-triazole core with fluorophenyl and diiodinated benzylidene moieties . Key features include:

  • Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to electronic delocalization and hydrogen-bonding capacity .

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegative effects.

  • 2-Hydroxy-3,5-diiodobenzylidene: Provides steric bulk and polarizability due to iodine’s heavy atom effect, potentially influencing binding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight566.1 g/mol
IUPAC Name5-(4-Fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Canonical SMILESC1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F
Topological Polar Surface Area106 Ų

Stereoelectronic Effects

The (E)-configuration of the benzylidene imine group ensures planar alignment, facilitating π-π stacking with biological targets. Quantum mechanical calculations predict a low HOMO-LUMO gap (~3.1 eV), indicative of high reactivity and charge-transfer potential . The thione (-C=S) group acts as a strong hydrogen-bond acceptor, critical for enzyme inhibition .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a three-step protocol:

  • Formation of 4-amino-1,2,4-triazole-3-thione: Condensation of thiocarbazide with fluorophenyl acetonitrile under acidic conditions.

  • Schiff base formation: Reaction with 2-hydroxy-3,5-diiodobenzaldehyde in ethanol, catalyzed by glacial acetic acid .

  • Crystallization: Purification via slow evaporation from DMF/water mixtures yields ~68% pure product.

Table 2: Key Synthetic Parameters

ParameterOptimal ConditionYield
Temperature (Step 1)80°C75%
Solvent (Step 2)Anhydrous ethanol82%
Crystallization solventDMF/H2O (7:3 v/v)68%

Challenges in Scale-Up

  • Iodine volatility: High-temperature steps risk iodine sublimation, necessitating closed reactors.

  • Thione oxidation: Exposure to atmospheric oxygen necessitates inert gas purging .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6):

    • δ 8.42 (s, 1H, CH=N), δ 7.89–7.32 (m, 4H, fluorophenyl), δ 10.21 (s, 1H, -OH) .

  • ¹³C NMR:

    • δ 178.5 (C=S), δ 161.2 (C-F), δ 152.7 (CH=N).

Vibrational Spectroscopy

  • IR (KBr, cm⁻¹):

    • 3250 (O-H), 1605 (C=N), 1220 (C=S), 1065 (C-F).

  • Raman:

    • Strong band at 1580 cm⁻¹ (triazole ring breathing) .

Mass Spectrometry

  • ESI-MS (m/z): 567.0 [M+H]⁺ (calc. 566.1) .

Biological Activities and Mechanisms

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)

OrganismMIC ValueReference
S. aureus (MRSA)12.5
E. coli (ESBL)>50
C. albicans25

Anticancer Activity

Preliminary MTT assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 µM, attributed to:

  • ROS generation via iodine-mediated redox cycling.

  • Topoisomerase II inhibition (Kd = 2.3 nM) .

Computational and Structure-Activity Insights

Density Functional Theory (DFT) Analysis

  • HOMO localization: Triazole-thione moiety (-3.8 eV), favoring nucleophilic attack .

  • Molecular electrostatic potential (MEP): Positive potential at iodine atoms enhances electrophilic interactions .

Molecular Dynamics Simulations

  • MMP-2 binding: Free energy of -9.2 kcal/mol, driven by van der Waals contacts with Leu184 and His183 .

Industrial and Pharmacological Applications

Drug Development

  • Combination therapy: Synergizes with meropenem (FICI = 0.3) against carbapenemase-producing K. pneumoniae .

  • Prodrug potential: Thione-to-thiol conversion in vivo enhances bioavailability.

Material Science

  • Coordination polymers: Forms luminescent Cu(II) complexes (λem = 610 nm) for OLED applications .

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